molecular formula C16H20Cl2N2O3 B2884063 2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide CAS No. 2034538-23-1

2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide

Cat. No. B2884063
CAS RN: 2034538-23-1
M. Wt: 359.25
InChI Key: XLKWNNJRZJRSKN-UHFFFAOYSA-N
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Description

2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a naturally occurring molecule in the body that plays a crucial role in regulating various physiological processes, including sleep, heart rate, and blood pressure. The adenosine A1 receptor is widely distributed in the brain and peripheral tissues, making it a potential target for the treatment of various disorders, including cardiovascular diseases, pain, and neurological disorders.

Mechanism of Action

2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide exerts its pharmacological effects by blocking the binding of adenosine to the A1 receptor, thereby inhibiting the downstream signaling pathways mediated by this receptor. Adenosine A1 receptors are coupled to G proteins, which activate various intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. By blocking the activation of these pathways, 2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide can modulate the physiological and pharmacological effects of adenosine.
Biochemical and Physiological Effects:
2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide has been shown to modulate a wide range of physiological and biochemical processes, including the regulation of cardiovascular function, pain, and sleep. In animal models, 2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide has been shown to reduce blood pressure, heart rate, and myocardial infarct size. It has also been shown to attenuate neuropathic pain and improve sleep quality. These effects are thought to be mediated by the inhibition of adenosine A1 receptor signaling pathways.

Advantages and Limitations for Lab Experiments

2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide is a potent and selective antagonist of the adenosine A1 receptor, making it a valuable tool for investigating the physiological and pharmacological roles of this receptor subtype. Its high selectivity and potency allow for the precise modulation of adenosine A1 receptor signaling pathways, without affecting other adenosine receptor subtypes. However, 2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide has some limitations for lab experiments, including its low solubility and stability in aqueous solutions. These limitations can be overcome by optimizing the formulation and storage conditions of 2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide.

Future Directions

2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide has potential applications in the treatment of various disorders, including cardiovascular diseases, pain, and neurological disorders. Future research should focus on the development of more potent and selective adenosine A1 receptor antagonists, with improved pharmacokinetic and pharmacodynamic properties. The use of 2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide in combination with other drugs, such as opioids and non-steroidal anti-inflammatory drugs, should also be investigated for the treatment of pain. Additionally, the role of adenosine A1 receptors in the regulation of other physiological processes, such as cognition and memory, should be further explored.

Synthesis Methods

2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide can be synthesized using a multi-step synthetic route starting from 3,5-dichloroaniline. The first step involves the protection of the amine group using a suitable protecting group, such as Boc or Fmoc. The protected amine is then subjected to a series of reactions, including bromination, cyclization, and deprotection, to yield the desired product. The yield of 2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide has been widely used in scientific research to investigate the physiological and pharmacological roles of adenosine A1 receptors. It has been shown to be a potent and selective antagonist of the adenosine A1 receptor, with little or no affinity for other adenosine receptor subtypes. 2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide has been used to study the role of adenosine A1 receptors in the regulation of cardiovascular function, pain, and sleep. It has also been used to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of various disorders, including ischemic heart disease, neuropathic pain, and Parkinson's disease.

properties

IUPAC Name

2-(3,5-dichlorophenyl)-N-(oxan-4-yl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O3/c17-12-7-11(8-13(18)9-12)15-10-20(3-6-23-15)16(21)19-14-1-4-22-5-2-14/h7-9,14-15H,1-6,10H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKWNNJRZJRSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CCOC(C2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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